Morniflumate

概要

説明

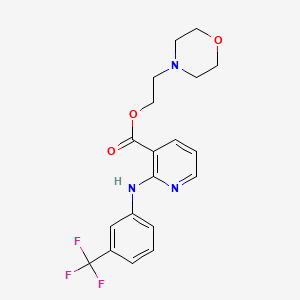

Morniflumate is a non-steroidal anti-inflammatory drug (NSAID) derived from niflumic acid. It is primarily used for the symptomatic treatment of inflammatory conditions affecting the airways, ear, nose, throat (ENT) system, urogenital tract, and osteoarticular system . This compound is the morpholinoethyl ester of niflumic acid and has been in clinical use for over three decades, particularly in European countries .

作用機序

モルニフルメートは、炎症性プロスタグランジンの合成に関与する酵素を阻害することによってその効果を発揮します。 具体的には、プロ炎症性メディエーターの産生に関与するシクロオキシゲナーゼ(COX)と5-リポキシゲナーゼ経路を阻害します 。 これらの経路を阻害することにより、モルニフルメートは炎症、痛み、および発熱を軽減します。 活性型であるニフルミン酸は、これらの薬理学的効果の原因となっています .

類似の化合物:

ニフルミン酸: モルニフルメートの母体化合物で、抗炎症作用は似ていますが、胃腸系の副作用はより強いです。

フルフェナミン酸: 抗炎症作用と鎮痛作用が似ている、別のフェナメート系NSAID。

メクロフェナミン酸: 同じ適応症に使用されるフェナメート系NSAIDですが、副作用のプロフィールが異なります。

モルニフルメートの独自性: モルニフルメートは、ニフルミン酸の治療効果を提供しながら、胃腸系の副作用を軽減できる点が特徴です。 これは、プロドラッグとしての性質によるもので、体内での活性化合物の制御された放出が可能になります .

生化学分析

Biochemical Properties

Morniflumate is the morpholinoethyl ester of niflumic acid . It plays a significant role in biochemical reactions by interacting with enzymes and proteins involved in inflammation. This compound inhibits cyclooxygenase and 5-lipoxygenase pathways, which lead to fever and inflammation .

Cellular Effects

This compound exerts its effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, post this compound ingestion, physical examination and clinical symptoms of those with bronchitis showed improvement .

Molecular Mechanism

The primary mechanism of action of this compound is the inhibition of enzymes involved in the synthesis of inflammatory prostaglandins . This medication inhibits cyclooxygenase and 5-lipoxygenase pathways, which lead to fever and inflammation .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The population pharmacokinetics profiles of this compound were described using a multi-absorption (5-sequential) two-compartment model .

Metabolic Pathways

This compound is involved in the arachidonic acid metabolism pathway, exerting its effects on cyclooxygenase and 5-lipoxygenase . This characteristic might provide a better approach for anti-inflammatory therapy .

準備方法

合成経路と反応条件: モルニフルメートは、ニフルミン酸とモルホリノエタノールとのエステル化によって合成されます。 反応は通常、エステル結合の形成を促進するために、ジシクロヘキシルカルボジイミド(DCC)などの脱水剤の使用を伴います 。 反応は、エステル生成物の加水分解を防ぐために、無水条件下で行われます。

工業的生産方法: モルニフルメートの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、高純度の試薬と制御された反応条件の使用が含まれ、最終生成物の高収率と純度が確保されます。 生成物はその後、再結晶またはクロマトグラフィー技術によって精製され、不純物が除去されます .

反応の種類:

加水分解: モルニフルメートは体内では加水分解を受け、活性型であるニフルミン酸を放出します.

酸化と還元: NSAIDとして、モルニフルメートは通常、生理的条件下では酸化または還元反応を起こしません。

置換: モルニフルメートは、特にエステル基の存在により、置換反応、特に求核置換反応に参加することができます。

一般的な試薬と条件:

加水分解: 体内のエステラーゼによる酵素的加水分解。

置換: 水酸化物イオンなどの求核剤は、塩基性条件下でエステル結合を攻撃することができます。

形成される主要な生成物:

加水分解: ニフルミン酸とモルホリノエタノール.

4. 科学研究における用途

モルニフルメートは、科学研究において幅広い用途を持っています。

化学: エステル加水分解と酵素動力学を研究するためのモデル化合物として使用されます。

生物学: 抗炎症作用と細胞シグナル伝達経路への影響について調査されています。

科学的研究の応用

Morniflumate has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study ester hydrolysis and enzyme kinetics.

Biology: Investigated for its anti-inflammatory properties and effects on cellular signaling pathways.

類似化合物との比較

Niflumic Acid: The parent compound of morniflumate, with similar anti-inflammatory properties but higher gastrointestinal side effects.

Flufenamic Acid: Another fenamate NSAID with similar anti-inflammatory and analgesic properties.

Meclofenamic Acid: A fenamate NSAID used for similar indications but with a different side effect profile.

Uniqueness of this compound: this compound is unique in its ability to provide the therapeutic benefits of niflumic acid while reducing its gastrointestinal side effects. This is achieved through its prodrug nature, which allows for a more controlled release of the active compound in the body .

特性

IUPAC Name |

2-morpholin-4-ylethyl 2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N3O3/c20-19(21,22)14-3-1-4-15(13-14)24-17-16(5-2-6-23-17)18(26)28-12-9-25-7-10-27-11-8-25/h1-6,13H,7-12H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDXSPUSKBDTEKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC(=O)C2=C(N=CC=C2)NC3=CC=CC(=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6057798 | |

| Record name | Morniflumate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

soluble in DMSO | |

| Record name | Morniflumate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09285 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The primary mechanism of niflumic acid and its ester is action is inhibition of enzymes involved in the synthesis of inflammatory prostaglandins. This medication inhibits cyclooxygenase and 5-lipoxygenase pathways, which lead to fever and inflammation. Niflumic acid, a calcium-activated Cl- channel blocker, is an analgesic and anti-inflammatory agent used in the treatment of inflammatory conditions. Niflumic acid does directly inhibit calcium channels or activate potassium channels. Niflumic acid selectively reduces noradrenaline- and 5-HT-induced pressor responses by inhibiting a mechanism which leads to the opening of voltage-gated calcium channels. Niflumic acid (NFA) produces biphasic behavior on human CLC-K channels that suggests the presence of two functionally different binding sites: an activating site and a blocking site. | |

| Record name | Morniflumate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09285 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

65847-85-0 | |

| Record name | Morniflumate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65847-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morniflumate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065847850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morniflumate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09285 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Morniflumate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Morniflumate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MORNIFLUMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R133MWH7X1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

75-77 | |

| Record name | Morniflumate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09285 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Morniflumate?

A1: this compound, a member of the fenamate family of non-steroidal anti-inflammatory drugs (NSAIDs), primarily exerts its effects by inhibiting the cyclooxygenase (COX) enzymes. [, ] These enzymes are responsible for the production of prostaglandins, which are key mediators of pain and inflammation. []

Q2: Does this compound affect both COX-1 and COX-2 isoforms?

A2: Yes, this compound exhibits inhibitory activity against both COX-1 and COX-2, although the specific balance of inhibition may vary depending on the dose and formulation. []

Q3: Besides COX inhibition, are there any other potential mechanisms contributing to the anti-inflammatory effects of this compound?

A3: Research suggests that this compound can also modulate arachidonic acid metabolism, impacting both the cyclooxygenase and 5-lipoxygenase pathways. [, ] This dual inhibitory property may contribute to its anti-inflammatory effects. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C19H20F3N3O3, and its molecular weight is 395.4 g/mol. []

Q5: Are there any specific structural features of this compound identified through crystallographic studies?

A5: Crystallographic analysis of this compound revealed a triclinic crystal system (P1) with specific lattice parameters. [] The molecule features a strong internal N-H...O hydrogen bond forming a pseudo-ring structure. [] Additionally, the morpholine ring adopts a chair conformation, and the fluorine atoms exhibit high thermal motion. []

Q6: Has the pressure-temperature phase diagram of this compound been determined?

A6: Yes, the pressure-temperature phase diagram of this compound has been experimentally and topologically determined, providing insights into its solid-state behavior under varying conditions. []

Q7: What is the impact of high pressure on the molecular dynamics of amorphous this compound?

A7: Studies on amorphous this compound revealed an anticorrelation between recrystallization kinetics and molecular relaxation dynamics at high pressure. [] The glass transition temperature (Tg) was found to increase with pressure. []

Q8: Does this compound exhibit any catalytic properties?

A8: Based on the provided research, there is no evidence to suggest that this compound possesses catalytic properties. Its primary mechanism of action revolves around enzyme inhibition rather than catalysis.

Q9: Have computational modeling studies been conducted on this compound?

A9: Yes, computational models have been employed to investigate the interaction between this compound hydrochloride and β-cyclodextrin in aqueous solution. [] These studies utilized quantitative ROESY analysis to gain structural insights into the complex. []

Q10: Have any QSAR (Quantitative Structure-Activity Relationship) models been developed for this compound or related compounds?

A10: While the provided research doesn't explicitly mention developed QSAR models for this compound, it highlights the development of a population pharmacokinetic model for the drug and its metabolite, niflumic acid, in healthy Korean men. [] This model could potentially serve as a foundation for future QSAR studies.

Q11: How stable is this compound under various storage conditions?

A11: While the provided research does not delve into specific stability data for various storage conditions, it does emphasize the development of a stable high-performance liquid chromatography (HPLC) method to quantify this compound and its metabolite in human plasma. [] This suggests efforts to ensure analytical stability during research and development.

Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A12: this compound is primarily metabolized into niflumic acid, its major active metabolite. [, ] A high-performance liquid chromatography (HPLC) method was specifically developed to measure both this compound and niflumic acid concentrations in human plasma for pharmacokinetic studies. [] Additionally, a population pharmacokinetic model was developed to analyze the pharmacokinetic behavior of this compound and its metabolite in healthy Korean men. []

Q13: Are there differences in the pharmacokinetic profiles of different formulations of this compound?

A13: A comparative pharmacokinetic study evaluated two different formulations of this compound 350 mg tablets in healthy Korean male subjects. [] The study concluded that the new formulation exhibited a similar pharmacokinetic profile to the marketed formulation, demonstrating bioequivalence within conventional criteria. []

Q14: What evidence supports the use of this compound in treating pain associated with inflammation?

A14: Multiple studies demonstrate the efficacy of this compound in reducing pain and inflammation in various conditions. This includes clinical trials comparing its effectiveness to placebo, nimesulide, paracetamol, and other NSAIDs in managing acute ear, nose and throat (ENT) diseases and lower airway inflammatory diseases. [, ] Additionally, studies highlighted its effectiveness in treating acute otitis media in infants, tonsillitis in children, and symptoms associated with soft tissue inflammation. [, , ]

Q15: Are there studies comparing this compound to other analgesics in specific surgical procedures?

A15: Yes, a study compared the analgesic effects of this compound, Paracetamol, and Pregabalin in patients who underwent septoplasty. [] While all three analgesics demonstrated significant pain reduction post-surgery, this compound showed a trend towards greater efficacy compared to the other two, although the differences were not statistically significant. []

Q16: Have there been any attempts to develop targeted delivery systems for this compound?

A16: The provided research focuses primarily on the use of this compound in conventional formulations, such as tablets and suppositories. [, , , , ] There is no mention of specific research on targeted delivery systems for this drug.

Q17: Does this compound interact with any drug transporters or metabolizing enzymes?

A17: The provided research does not specifically address interactions between this compound and drug transporters or its potential to induce or inhibit drug-metabolizing enzymes.

Q18: How does this compound compare to other NSAIDs in terms of efficacy and safety?

A18: Several studies included in this set directly compare this compound to other NSAIDs like nimesulide, paracetamol, and tiaprofenic acid. [, , ] Results indicate that this compound demonstrates comparable or superior efficacy in various parameters, including fever reduction, pain relief, and resolution of inflammation, depending on the specific condition and comparator drug. [, , ] The safety profile of this compound appears to be similar to other NSAIDs, with gastrointestinal side effects being the most frequently reported adverse events. []

Q19: What analytical techniques are commonly used in this compound research?

A19: High-performance liquid chromatography (HPLC) is a key analytical technique employed in this compound research, particularly for quantifying the drug and its metabolites in biological samples. [, ] Crystallographic techniques have also been utilized to elucidate the structural features of this compound. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。